3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one
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Overview
Description
3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinoline core fused with a pyran ring, along with methoxyphenyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one typically involves the reaction of 4-hydroxyquinolin-2-one with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using optimized reaction conditions and catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Medicine: Explored for its anti-inflammatory and antimalarial properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: May inhibit enzymes involved in cancer cell proliferation or bacterial growth.
Pathways Involved: Could interfere with DNA replication or protein synthesis in target cells, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar core structure but differ in the position of the fused rings and substituents.
Furo[3,2-c]quinolones: Similar in structure but contain a furan ring instead of a pyran ring.
Uniqueness: 3-(4-Methoxyphenyl)-5-phenyl-2H-pyrano[2,3-B]quinolin-2-one is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
845536-16-5 |
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Molecular Formula |
C25H17NO3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-phenylpyrano[2,3-b]quinolin-2-one |
InChI |
InChI=1S/C25H17NO3/c1-28-18-13-11-16(12-14-18)20-15-21-23(17-7-3-2-4-8-17)19-9-5-6-10-22(19)26-24(21)29-25(20)27/h2-15H,1H3 |
InChI Key |
ULVCGKBXQHABBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4N=C3OC2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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